molecular formula C10H16Cl2N2 B12096981 (S)-2-(Piperidin-3-yl)pyridine dihydrochloride

(S)-2-(Piperidin-3-yl)pyridine dihydrochloride

Cat. No.: B12096981
M. Wt: 235.15 g/mol
InChI Key: PLUYLODTLVNANT-WWPIYYJJSA-N
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Description

2-[(3S)-3-piperidyl]pyridine;dihydrochloride is a chemical compound with the molecular formula C10H15N2.2HCl. It is a derivative of piperidine and pyridine, both of which are nitrogen-containing heterocycles. This compound is often used in pharmaceutical research and has various applications in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3S)-3-piperidyl]pyridine;dihydrochloride typically involves the reaction of 3-piperidylpyridine with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(3S)-3-piperidyl]pyridine;dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: Can be oxidized to form N-oxides.

    Reduction: Can be reduced to form secondary amines.

    Substitution: Can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: N-oxide derivatives

    Reduction: Secondary amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

2-[(3S)-3-piperidyl]pyridine;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(3S)-3-piperidyl]pyridine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure with similar nitrogen-containing heterocycle.

    Pyridine: Another nitrogen-containing heterocycle, but without the piperidine ring.

    Nicotinic Acid: Contains a pyridine ring and is used in similar biological contexts.

Uniqueness

2-[(3S)-3-piperidyl]pyridine;dihydrochloride is unique due to its combined piperidine and pyridine structure, which allows it to interact with a broader range of molecular targets compared to simpler compounds like piperidine or pyridine alone. This dual functionality makes it a valuable compound in medicinal chemistry and pharmaceutical research.

Properties

Molecular Formula

C10H16Cl2N2

Molecular Weight

235.15 g/mol

IUPAC Name

2-[(3S)-piperidin-3-yl]pyridine;dihydrochloride

InChI

InChI=1S/C10H14N2.2ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;;/h1-2,5,7,9,11H,3-4,6,8H2;2*1H/t9-;;/m0../s1

InChI Key

PLUYLODTLVNANT-WWPIYYJJSA-N

Isomeric SMILES

C1C[C@@H](CNC1)C2=CC=CC=N2.Cl.Cl

Canonical SMILES

C1CC(CNC1)C2=CC=CC=N2.Cl.Cl

Origin of Product

United States

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